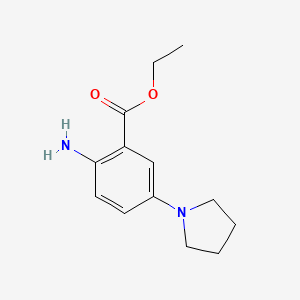

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Description

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate is an aromatic ester featuring a benzoate backbone substituted with an amino group at position 2 and a pyrrolidin-1-yl moiety at position 4. The compound’s molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.3 g/mol (exact mass inferred from structural analogs in and ).

Applications in medicinal chemistry or materials science are implied by its structural similarity to compounds used in photoredox catalysis () and polymer chemistry ().

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-amino-5-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-9-10(5-6-12(11)14)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

InChI Key |

SLCUNQZXKLGJET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate typically involves the reaction of ethyl 2-amino-5-bromobenzoate with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on analogs.

Key Observations :

- Electron-Withdrawing Groups : The oxo-pyrrolidine substituent in ’s compound increases electrophilicity, facilitating photoredox applications.

- Amino Group Positioning: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization than methacrylate analogs due to the electron-donating dimethylamino group at position 3.

Physicochemical and Functional Properties

Table 2: Reactivity and Application Comparison

Research Findings :

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cement formulations, achieving higher degrees of conversion (80% vs. 60%) due to superior electron donation and stability .

- Solvatochromic Effects : Ethyl benzoate analogs (e.g., methyl benzoate) exhibit solvatochromic shifts in polyester media, suggesting that the ester group’s polarity influences dye-polymer interactions .

Key Insights :

- Catalyst Systems : Copper/proline systems () favor C–N coupling for azetidine derivatives, while photoredox/Ni systems () enable radical cross-coupling for complex pyrrolidine derivatives.

- Steric Challenges : The pyrrolidine ring in the target compound may require optimized catalysts to avoid side reactions during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.